Zinc succinate

Description

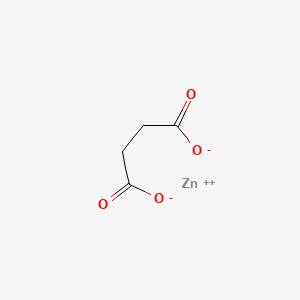

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6228-53-1 |

|---|---|

Molecular Formula |

C4H4O4Zn |

Molecular Weight |

181.5 g/mol |

IUPAC Name |

zinc;butanedioate |

InChI |

InChI=1S/C4H6O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |

InChI Key |

AGFGXVAAIXIOFZ-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Zinc Succinate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, characterization, and potential pharmaceutical applications of zinc succinate (B1194679). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. This document details various synthetic methodologies, including slow evaporation, hydrothermal, precipitation, and gel diffusion techniques, offering step-by-step experimental protocols. A thorough characterization of zinc succinate is presented, with quantitative data from X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA) compiled into structured tables for comparative analysis. Furthermore, this guide explores the biomedical significance of zinc and succinate by illustrating their respective signaling pathways, providing context for the therapeutic potential of this compound. All experimental workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and understanding of the complex processes involved.

Introduction

Zinc is an essential trace element vital for numerous physiological processes, including immune function, wound healing, and cellular metabolism.[1] Succinic acid, a key intermediate in the Krebs cycle, also plays a significant role in cellular respiration and signaling.[1] The salt formed from these two components, this compound (Zn(C₄H₄O₄)), is a metal-organic framework with potential applications in drug delivery and as a therapeutic agent itself. Its biocompatibility and the biological importance of its constituent ions make it a compound of interest for pharmaceutical research and development. This guide aims to provide a detailed technical overview of its synthesis and characterization to facilitate further research and application.

Synthesis of this compound

Several methods have been successfully employed for the synthesis of this compound crystals and nanoparticles. The choice of method can influence the crystalline structure, morphology, and purity of the final product.

Slow Evaporation Method

This is a common and straightforward technique for growing single crystals of this compound from an aqueous solution.

Experimental Protocol:

-

Dissolve equimolar amounts of a zinc salt (e.g., zinc sulfate (B86663) heptahydrate, ZnSO₄·7H₂O) and succinic acid (C₄H₆O₄) in deionized water at room temperature.

-

Stir the solution until all solids have completely dissolved.

-

Filter the solution to remove any insoluble impurities.

-

Cover the beaker with a perforated paraffin (B1166041) film to allow for slow evaporation of the solvent.

-

Leave the setup undisturbed at a constant temperature.

-

Harvest the resulting crystals after a period of several days to weeks.

-

Wash the crystals with deionized water and dry them in a desiccator.

Hydrothermal Method

The hydrothermal method allows for the synthesis of crystalline materials from aqueous solutions under high temperature and pressure.

Experimental Protocol:

-

Prepare an aqueous solution of a zinc precursor (e.g., zinc acetate (B1210297) dihydrate, Zn(CH₃COO)₂·2H₂O) and succinic acid.

-

Adjust the pH of the solution using a mineralizer such as sodium hydroxide (B78521) (NaOH).

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration, wash it with deionized water and ethanol, and dry it in an oven.

Precipitation Method

This method involves the rapid formation of this compound as a precipitate from a solution.

Experimental Protocol:

-

Prepare separate aqueous solutions of a soluble zinc salt (e.g., zinc nitrate) and a soluble succinate salt (e.g., disodium (B8443419) succinate) or succinic acid neutralized with a base.

-

Add the zinc salt solution dropwise to the succinate solution under vigorous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a set period to ensure complete precipitation.

-

Collect the precipitate by filtration, wash it thoroughly with deionized water to remove any unreacted ions, and dry it.

Gel Diffusion Method

The gel diffusion technique is employed to grow high-quality single crystals by controlling the rate of reaction and nucleation.

Experimental Protocol:

-

Prepare a silica (B1680970) gel by acidifying a solution of sodium silicate (B1173343) with an acid (e.g., succinic acid).

-

Allow the gel to set in a test tube.

-

Once the gel is set, pour an aqueous solution of a zinc salt (e.g., zinc chloride) over the gel.

-

The zinc ions will diffuse into the gel and react with the succinate ions to form crystals of this compound within the gel matrix over time.

-

After a sufficient growth period, carefully extract the crystals from the gel.

Experimental Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and subsequent characterization of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to determine its structural, chemical, and physical properties.

Crystallographic Properties

X-ray diffraction (XRD) is the primary technique used to determine the crystal structure and phase purity of this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2 | [2] |

| a (Å) | 7.579 | [2] |

| b (Å) | 5.976 | [2] |

| c (Å) | 6.265 | [2] |

| β (°) | 108.45 | [2] |

| Volume (ų) | 269.17 | [2] |

| Z | 2 | [2] |

Spectroscopic Properties

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule and confirm the coordination of the succinate ligand to the zinc ion.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 | O-H | Stretching (of adsorbed water) |

| ~2970 | C-H | Asymmetric Stretching |

| ~2930 | C-H | Symmetric Stretching |

| ~1550 | COO⁻ | Asymmetric Stretching |

| ~1405 | COO⁻ | Symmetric Stretching |

| ~1170 | C-C | Stretching |

| ~830 | C-O | Out-of-plane bending |

Thermal Properties

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition behavior of this compound.

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |

| 30 - 150 | Variable | Loss of adsorbed/hydrated water |

| > 420 | Significant | Decomposition of the anhydrous this compound to zinc oxide |

Note: The exact temperatures and mass loss percentages can vary depending on the heating rate and atmospheric conditions during the analysis.

Relevance to Drug Development

The biological roles of both zinc and succinate make this compound a promising candidate for various pharmaceutical applications, from nutritional supplements to novel drug delivery systems.

Zinc Signaling Pathways

Zinc ions (Zn²⁺) are crucial signaling molecules involved in a myriad of cellular processes. The intracellular concentration of free zinc is tightly regulated by two families of zinc transporters:

-

ZIP (Zrt- and Irt-like Protein) transporters: These proteins increase intracellular zinc levels by transporting zinc into the cytoplasm from the extracellular space or from intracellular organelles.

-

ZnT (Zinc Transporter) transporters: These proteins decrease cytosolic zinc levels by facilitating its efflux from the cell or into intracellular compartments like vesicles and the endoplasmic reticulum.

Dysregulation of zinc homeostasis is implicated in numerous diseases, making zinc transporters potential drug targets.

Zinc Homeostasis and Signaling

Caption: Simplified diagram of zinc homeostasis and its role in cellular signaling.

Succinate Receptor Signaling

Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidneys, liver, and immune cells.[3] The activation of SUCNR1 can trigger different downstream signaling cascades depending on the G protein it couples with (primarily Gq or Gi).[3]

-

Gq pathway: Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[4]

-

Gi pathway: Activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The succinate-SUCNR1 signaling axis is implicated in processes such as blood pressure regulation, inflammation, and metabolic control.[3][5]

SUCNR1 Signaling Pathway

Caption: Overview of the succinate-activated SUCNR1 signaling pathways.

Potential Applications in Drug Delivery

The unique properties of this compound make it a candidate for controlled-release drug delivery systems. The coordination of zinc with succinate can be engineered to encapsulate therapeutic agents. The release of the drug could potentially be triggered by changes in pH or the presence of specific ions in the physiological environment. Further research is needed to explore the formulation of this compound-based nanoparticles or microparticles for targeted and sustained drug delivery.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound, highlighting its relevance to the field of drug development. The detailed experimental protocols for various synthetic methods, coupled with tabulated quantitative characterization data, offer a practical resource for researchers. The elucidation of zinc and succinate signaling pathways provides a scientific basis for the potential therapeutic applications of this compound. It is anticipated that this guide will serve as a valuable tool for scientists and professionals, stimulating further investigation into the pharmaceutical potential of this promising metal-organic compound.

References

An In-depth Technical Guide to the Crystal Structure and Properties of Zinc Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc succinate (B1194679), the zinc salt of succinic acid, is a metal-organic compound that has garnered increasing interest in various scientific and industrial fields. Its unique crystal structure and diverse physicochemical properties make it a promising candidate for applications ranging from nonlinear optics to pharmaceutical formulations. This technical guide provides a comprehensive overview of the crystal structure, properties, and synthesis of zinc succinate, with a focus on experimental data and methodologies relevant to researchers and professionals in drug development.

Crystal Structure and Crystallographic Data

Single crystal X-ray diffraction studies have revealed that this compound typically crystallizes in the monoclinic system with the space group C2.[1][2] The crystal structure consists of zinc ions tetrahedrally coordinated by four oxygen atoms from four different succinate anions. Each succinate anion, in turn, bridges four zinc atoms, creating a three-dimensional network.[3]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2 | [1][2] |

| a | 7.579 Å | [1] |

| b | 5.976 Å | [1] |

| c | 6.265 Å | [1] |

| β | 108.451° | [1] |

| Volume (V) | 269.17 ų | [3] |

| Density (Dx) | 2.239 g/cm³ | [3] |

| Z | 2 | [3] |

Physicochemical Properties

Solubility

The solubility of this compound in water has been determined at various temperatures. The data indicates that solubility increases with temperature, which is a crucial factor for crystal growth from aqueous solutions.

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 30 | 2.8 | [1] |

| 35 | 3.1 | [1] |

| 40 | 3.5 | [1] |

| 45 | 3.9 | [1] |

| 50 | 4.4 | [1] |

Thermal Properties

Thermal analysis of this compound indicates good thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have shown that the compound is stable up to approximately 375-420°C, after which it undergoes thermal decomposition.[1][3] The high thermal stability is an important property for its potential use in applications that require processing at elevated temperatures.[1]

| Thermal Property | Value | Reference |

| Thermal Stability | Stable up to ~375-420 °C | [1][3] |

Spectroscopic Properties

Fourier-Transform Infrared (FT-IR) Spectroscopy has been employed to identify the functional groups present in this compound. The absence of the characteristic absorption band of the carboxylic acid group (around 1720 cm⁻¹) confirms the coordination of all four oxygen atoms of the succinate to the zinc atoms.[1]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3450 (broad) | O-H stretching of lattice water | [1] |

| 2977, 2930, 2853 | Asymmetric and symmetric C-H stretching of –CH₂ | [1] |

| 1560 | Asymmetric stretching of ionic COO⁻ | [1] |

| 1456 | C-H bending of –CH₂ | [1] |

| 1388 | Symmetric O-C-O stretching | [1] |

| 1195, 1069 | Asymmetric and symmetric C-C stretching | [1] |

| 719 | Wagging vibration of C-H in –CH₂ | [1] |

Optical and Dielectric Properties

This compound exhibits interesting optical and dielectric properties. It has a wide optical transparency window and shows nonlinear optical (NLO) activity.[4]

| Optical and Dielectric Property | Value | Reference |

| Optical Band Gap (Eg) | 2.95 eV | [2] |

| Refractive Index (n) at λ = 1100 nm | 1.76 | [2] |

| Dielectric Constant (real part, εr) at λ = 1100 nm | 1.452 | [2] |

| Dielectric Constant (imaginary part, εi) at λ = 1100 nm | 7.764 x 10⁻⁵ | [2] |

The dielectric constant of this compound crystals decreases with increasing frequency, which is a typical behavior for dielectric materials.[1][2] The low dielectric loss at high frequencies suggests a low defect concentration in the crystals.[2]

Experimental Protocols

Synthesis of this compound Crystals

3.1.1. Slow Evaporation from Aqueous Solution

This is a common method for growing single crystals of this compound.

-

Materials: Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), Succinic acid (C₄H₆O₄), Double distilled water.

-

Procedure:

-

Prepare equimolar solutions of zinc nitrate hexahydrate and succinic acid in double distilled water.

-

Mix the two solutions and stir continuously to ensure homogeneity.

-

The synthesized salt is purified by successive recrystallization in double distilled water.

-

Prepare a saturated solution of the purified this compound in a constant temperature bath.

-

Filter the solution to remove any insoluble impurities.

-

Allow the solution to evaporate slowly at a constant temperature.

-

Single crystals will form over a period of several days to weeks.[1]

-

3.1.2. Gel Diffusion Method

This technique is used to grow high-quality single crystals by controlling the diffusion of reactants in a gel medium.

-

Materials: Sodium metasilicate (B1246114) (Na₂SiO₃), Succinic acid, Zinc chloride (ZnCl₂), Distilled water.

-

Procedure:

-

Prepare a silica (B1680970) gel by mixing sodium metasilicate solution with an aqueous solution of succinic acid. The pH of the gel can be adjusted.

-

Allow the gel to set in a test tube.

-

Once the gel is set, pour an aqueous solution of zinc chloride over the gel.

-

The zinc ions will diffuse into the gel and react with the succinic acid to form this compound crystals within the gel matrix over time.[1]

-

Characterization Methods

3.2.1. Single Crystal X-ray Diffraction (XRD)

-

Instrument: An automated X-ray diffractometer (e.g., ENRAF NONIUS CAD4).

-

Procedure: A suitable single crystal is mounted on the diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The data is then processed to determine the unit cell parameters and the crystal structure.[1]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: FT-IR spectrometer.

-

Procedure: A small amount of the powdered this compound sample is mixed with KBr and pressed into a pellet. The pellet is then placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 400-4000 cm⁻¹.[1]

3.2.3. Thermal Analysis (DSC/TGA)

-

Instrument: Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA).

-

Procedure: A small, weighed amount of the sample is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The changes in heat flow (DSC) or mass (TGA) are recorded as a function of temperature.[1]

Biological Properties and Potential Applications

Zinc is an essential micronutrient involved in numerous enzymatic reactions and cellular functions, including immune response and wound healing.[5] Succinic acid is a key intermediate in the citric acid cycle, a fundamental metabolic pathway.[5] The combination of these two biologically important molecules in this compound suggests potential applications in drug development and nutritional supplements.

While specific signaling pathways for this compound are not extensively documented, the biological activity is likely related to the roles of its constituent ions. Zinc ions are known to act as signaling molecules, modulating pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6][7]

A study on the toxic effects of this compound on the cerebral cortex of rats indicated that high doses led to a decrease in the fluorescence intensity of the coenzyme NADH, suggesting potential mitochondrial dysfunction.[8] This highlights the importance of dose-dependent studies for any therapeutic application.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound crystals.

Caption: Tetrahedral coordination of a zinc ion with four oxygen atoms from different succinate anions.

Caption: Generalized signaling pathways modulated by zinc ions, potentially relevant to this compound.

References

The Biological Role of Zinc Succinate in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological roles of zinc and succinate (B1194679) in cellular processes, offering insights into the potential synergistic or independent functions of zinc succinate. While direct research on this compound as a singular entity is limited, this document synthesizes the extensive knowledge of its constituent parts to illuminate its probable impact on cellular metabolism, signaling, and overall homeostasis. Zinc, an essential trace element, is a critical cofactor for over 300 enzymes and 2500 transcription factors, playing indispensable structural and catalytic roles.[1][2][3][4][5] Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a crucial signaling molecule, particularly in inflammation and metabolic regulation.[6][7][[“]][9] This guide explores the intricate interplay between these two molecules, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development.

Introduction: The Convergence of a Metallic Cation and a Metabolic Intermediate

The cellular milieu is a complex environment where inorganic ions and organic metabolites dynamically interact to regulate physiological processes. Zinc (Zn²⁺) and succinate are two such molecules that, while distinct in their chemical nature, converge on critical cellular pathways, including energy metabolism and signal transduction. This compound, as a compound, provides a unique vehicle for the co-delivery of these two essential biological players.[3][4] Understanding their individual and potential combined roles is paramount for elucidating disease mechanisms and developing novel therapeutic strategies.

Zinc is a ubiquitous trace element vital for a myriad of biological functions. Its roles can be broadly categorized as:

-

Catalytic: Acting as a Lewis acid in the active sites of numerous enzymes across all six enzyme classes.[1][2]

-

Structural: Maintaining the tertiary structure of proteins, most notably in zinc finger domains that are crucial for DNA binding and gene regulation.[10][11][12][13][14][15]

-

Regulatory: Functioning as an intracellular and intercellular signaling molecule, often referred to as a "second messenger."[16][17][18]

Succinate is primarily known as an intermediate of the TCA cycle, a central pathway in cellular respiration.[[“]] However, recent research has unveiled its function as a signaling molecule with diverse effects:

-

Metabolic Signaling: Accumulation of succinate can signal metabolic stress and alter cellular metabolism.[7][[“]]

-

Inflammatory Signaling: Extracellular succinate can act as a pro-inflammatory signal by activating the succinate receptor 1 (SUCNR1), a G-protein coupled receptor.[6][19][20][21]

-

Hypoxia-Inducible Factor (HIF-1α) Stabilization: Intracellular succinate can inhibit prolyl hydroxylases, leading to the stabilization of HIF-1α and the subsequent expression of hypoxia-responsive genes.[6][9][21]

This guide will delve into the specific cellular processes where the actions of zinc and succinate may intersect, providing a foundational understanding for the study of this compound.

Zinc Homeostasis: A Tightly Controlled Network

Cellular zinc concentrations are meticulously regulated by a sophisticated system of transporters and binding proteins to ensure its availability for essential functions while preventing toxicity.[22][23][24]

-

Zinc Transporters: Two primary families of zinc transporters maintain cellular zinc homeostasis:

-

ZIP (Zrt-, Irt-related Proteins) family (SLC39A): These transporters increase cytosolic zinc levels by facilitating zinc influx across the plasma membrane or its release from intracellular stores.[18][22][25]

-

ZnT (Zinc Transporter) family (SLC30A): These transporters decrease cytosolic zinc by mediating its efflux from the cell or sequestration into organelles.[18][22][25][26]

-

-

Metallothioneins: These are cysteine-rich, low molecular weight proteins that act as the primary intracellular buffer for zinc, binding it with high affinity and regulating its availability.[18]

Disruptions in zinc homeostasis are implicated in a wide range of pathologies, highlighting the importance of understanding its transport and distribution.[22][23][25]

Succinate as a Signaling Molecule: Beyond the TCA Cycle

Once considered solely a metabolic intermediate, succinate is now recognized as a potent signaling molecule that links cellular metabolism to physiological responses, particularly in the immune system.[6][7][[“]][9]

Intracellular Signaling: HIF-1α Stabilization

Under conditions of metabolic stress or inflammation, succinate can accumulate in the cytoplasm.[6][21] This accumulation leads to the inhibition of prolyl hydroxylase (PHD) enzymes. PHDs normally target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation. Inhibition of PHDs by succinate results in the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in inflammation, such as Interleukin-1β (IL-1β).[6][9][21]

Extracellular Signaling: SUCNR1 Activation

Succinate can be released into the extracellular space where it acts as a ligand for the G-protein coupled receptor, SUCNR1 (also known as GPR91).[[“]][19][20][27] SUCNR1 is expressed on various cell types, including immune cells like macrophages and dendritic cells.[6][20][21][28][29] Activation of SUCNR1 can trigger diverse downstream signaling cascades, primarily through Gq and Gi proteins, leading to modulation of inflammatory responses.[19][20] Depending on the cellular context, SUCNR1 signaling can have either pro- or anti-inflammatory effects.[19][20][21]

Intersection of Zinc and Succinate in Mitochondrial Function

The mitochondrion is a central hub for cellular metabolism and a key site where the functions of zinc and succinate converge.

-

Succinate Dehydrogenase (SDH): As Complex II of the electron transport chain, SDH catalyzes the oxidation of succinate to fumarate. Zinc has been shown to modulate mitochondrial respiration, and some studies suggest it can inhibit SDH activity.[30][31][32] This interaction highlights a potential direct regulatory role for zinc in the TCA cycle and oxidative phosphorylation.

-

Mitochondrial Homeostasis: Both zinc and succinate are implicated in the regulation of mitochondrial function and dynamics. Zinc overload can be detrimental to mitochondrial health, leading to increased reactive oxygen species (ROS) production and apoptosis.[33][34][35] Conversely, appropriate zinc levels are necessary for optimal mitochondrial function.[31][36] Succinate accumulation can also lead to increased ROS production through reverse electron transport.[6][21]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the cellular effects of zinc and succinate. While direct data for this compound is not available, these values provide a crucial reference for designing and interpreting experiments.

Table 1: Cellular Zinc Concentrations

| Parameter | Concentration Range | Cell/Tissue Type | Reference |

|---|---|---|---|

| Total Intracellular Zinc | 200 - 500 µM | Mammalian cells | [34] |

| Labile (Free) Zinc | pM to low nM | Cytosol | [16] |

| Synaptic Vesicle Zinc | High µM to mM | Glutamatergic neurons |[34] |

Table 2: Succinate Concentrations and Receptor Affinity

| Parameter | Concentration | Context | Reference |

|---|---|---|---|

| Plasma Succinate (Normal) | ~20-50 µM | Human | [29] |

| Plasma Succinate (Metabolic Stress) | >100 µM | Human | [29] |

| SUCNR1 EC₅₀ for Succinate | 20-60 µM | In vitro assays |[19] |

Table 3: Enzymatic and Signaling Parameters

| Molecule | Target | Effect | Quantitative Measure | Reference |

|---|---|---|---|---|

| Zinc | Prolyl Hydroxylase Domain (PHD) enzymes | Inhibition | IC₅₀ in µM range (indirect) | [9] |

| Succinate | Prolyl Hydroxylase Domain (PHD) enzymes | Inhibition | Kᵢ in low mM range | [9] |

| Zinc | Carbonic Anhydrase | Catalysis | kcat up to 10⁶ s⁻¹ | [1] |

| Succinate | SUCNR1 | Activation | EC₅₀ of 20-60 µM |[19] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the biological roles of zinc and succinate. These protocols can be adapted for investigating the effects of this compound.

Measurement of Intracellular Labile Zinc

Principle: Utilize fluorescent zinc sensors that exhibit a change in fluorescence intensity upon binding to Zn²⁺.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293, HeLa) in a 96-well plate or on glass coverslips and culture to the desired confluency.

-

Loading with Zinc Sensor: Incubate cells with a fluorescent zinc sensor (e.g., FluoZin-3 AM, Zinpyr-1) at a final concentration of 1-5 µM in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with the buffered salt solution to remove excess probe.

-

Treatment: Add the experimental compounds (e.g., this compound, zinc chloride, succinic acid) at various concentrations. Include appropriate controls (vehicle, positive control like pyrithione (B72027) + ZnCl₂).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths for the chosen sensor.

-

Data Analysis: Normalize the fluorescence intensity to the baseline before treatment and express the change in fluorescence as a percentage of the control.

HIF-1α Stabilization Assay (Western Blot)

Principle: Detect the levels of HIF-1α protein in cell lysates by immunoblotting.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., macrophages, cancer cell lines) and treat with this compound, succinate, or a positive control (e.g., dimethyloxalylglycine, DMOG) for 4-6 hours. For hypoxia control, place cells in a hypoxic chamber (1% O₂).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

SUCNR1 Activation Assay (Calcium Mobilization)

Principle: Measure the increase in intracellular calcium concentration following the activation of the Gq-coupled SUCNR1.

Methodology:

-

Cell Culture: Plate cells expressing SUCNR1 (e.g., THP-1 macrophages, HEK293 cells transfected with SUCNR1) in a black-walled, clear-bottom 96-well plate.

-

Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove the extracellular dye.

-

Treatment and Measurement:

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Establish a baseline fluorescence reading.

-

Inject the test compounds (e.g., this compound, succinate) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

-

-

Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F₀) and express it as ΔF/F₀. Determine the peak response for each concentration to generate a dose-response curve.

Visualization of Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways discussed in this guide.

Caption: Extracellular succinate signaling through the SUCNR1 receptor.

Caption: Intracellular succinate-mediated stabilization of HIF-1α.

Caption: Overview of cellular zinc homeostasis.

Conclusion and Future Directions

The individual roles of zinc and succinate in cellular processes are well-established and profound. Zinc is a cornerstone of enzymatic function and gene regulation, while succinate acts as a critical metabolic and inflammatory signal. The compound this compound presents an intriguing subject for future research, as it offers the potential for combined or synergistic effects on cellular pathways.

Future research should focus on:

-

Direct investigation of this compound: Characterizing the cellular uptake, dissociation, and specific biological effects of this compound as a compound.

-

Mitochondrial studies: Elucidating the precise impact of this compound on mitochondrial respiration, ROS production, and overall mitochondrial health.

-

Immunological impact: Investigating the combined effect of zinc and succinate on immune cell activation, differentiation, and inflammatory signaling.

-

Therapeutic potential: Exploring the use of this compound in disease models where dysregulation of zinc homeostasis and succinate signaling are implicated, such as inflammatory diseases and cancer.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on the exploration of this compound's role in cellular biology, paving the way for new discoveries and therapeutic innovations.

References

- 1. Function and mechanism of zinc metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Function and mechanism of zinc metalloenzymes. | Semantic Scholar [semanticscholar.org]

- 3. aor.ca [aor.ca]

- 4. aor.us [aor.us]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 7. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 8. consensus.app [consensus.app]

- 9. tara.tcd.ie [tara.tcd.ie]

- 10. Zinc plays both structural and catalytic roles in metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Controlling gene expression in plants using synthetic zinc finger transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioengineer.org [bioengineer.org]

- 13. zinc-finger protein gene: Topics by Science.gov [science.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Controlling gene expression through five zinc finger domains of ZNF18 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chg.ox.ac.uk [chg.ox.ac.uk]

- 21. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

- 23. tandfonline.com [tandfonline.com]

- 24. [PDF] The emerging role of zinc transporters in cellular homeostasis and cancer | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 27. SUCNR1 - Wikipedia [en.wikipedia.org]

- 28. Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.physiology.org [journals.physiology.org]

- 30. researchgate.net [researchgate.net]

- 31. Role of zinc as an activator of mitochondrial function in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Zinc improves mitochondrial respiratory function and prevents mitochondrial ROS generation at reperfusion by phosphorylating STAT3 at Ser727 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Mitochondrial function, zinc, and intermediary metabolism relationships in normal prostate and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Critical Role of Zinc as Either an Antioxidant or a Prooxidant in Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Zinc enhances the cellular energy supply to improve cell motility and restore impaired energetic metabolism in a toxic environment induced by OTA - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Zinc Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc succinate (B1194679), a salt composed of the essential mineral zinc and the Krebs cycle intermediate succinate, is emerging as a compound of interest in various biomedical applications. While direct research on the synergistic mechanism of zinc succinate as a single entity is limited, its action can be understood by dissecting the well-established biological roles of its constituent parts: zinc and succinate. This technical guide delineates the putative mechanism of action of this compound, proposing that upon dissociation, it delivers zinc and succinate to elicit a dual-pronged effect on cellular physiology, primarily impacting immune modulation, cellular metabolism, and signal transduction. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for the investigation of its biological effects.

Introduction: A Dual-Component Hypothesis

The mechanism of action of this compound is predicated on the bioavailability and subsequent independent actions of zinc cations (Zn²⁺) and succinate anions. It is hypothesized that this compound serves as an efficient delivery vehicle for both components, which then participate in distinct and potentially complementary cellular processes.

-

Zinc (Zn²⁺): An essential trace element, zinc is a crucial cofactor for over 300 enzymes and 1000 transcription factors, playing a vital role in gene expression, immune function, antioxidant defense, and cell signaling.[1][2]

-

Succinate: Beyond its role as a metabolic intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, extracellular succinate acts as a signaling molecule by activating the G-protein coupled receptor 91 (GPR91), now officially known as succinate receptor 1 (SUCNR1).[3][4] This signaling is implicated in a range of physiological and pathological processes, including inflammation and immunomodulation.[3][4]

This guide will explore these individual contributions to construct a comprehensive, albeit putative, mechanism of action for this compound.

The Role of Zinc in Cellular Function

Upon release from this compound, zinc ions are believed to modulate several key cellular pathways. The bioavailability of zinc from organic salts is generally considered favorable, suggesting that this compound could be an effective source of this essential mineral.[5][6][7][8][9]

Immunomodulatory Effects

Zinc is a critical regulator of both innate and adaptive immunity.[1][2] Its effects are concentration-dependent and can be broadly categorized as anti-inflammatory.

-

Inhibition of NF-κB Signaling: A primary anti-inflammatory mechanism of zinc is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12] Zinc has been shown to induce the expression of A20 (also known as TNFAIP3), a zinc-finger protein that deubiquitinates upstream signaling molecules in the NF-κB cascade, thereby terminating the inflammatory signal.[12] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.[11][12]

-

Modulation of Cytokine Production: Zinc supplementation has been demonstrated to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), particularly in inflammatory conditions.[1]

Antioxidant Properties

Zinc contributes to cellular antioxidant defense through several mechanisms:

-

Cofactor for Superoxide (B77818) Dismutase (SOD): Zinc is an essential cofactor for the antioxidant enzyme Cu/Zn-SOD, which catalyzes the dismutation of superoxide radicals.

-

Inhibition of NADPH Oxidase: Zinc can inhibit the activity of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).

-

Induction of Metallothionein: Zinc induces the synthesis of metallothioneins, cysteine-rich proteins that can scavenge free radicals.

Mitochondrial Effects

The impact of zinc on mitochondrial function is complex and dose-dependent. While high, potentially toxic, concentrations of zinc can impair mitochondrial respiration and ATP production, physiological concentrations are necessary for optimal mitochondrial function.[13] Some studies suggest that zinc can activate mitochondrial enzymes, including succinate dehydrogenase (Complex II).[14]

The Role of Succinate in Cell Signaling

Succinate released from this compound can act as an extracellular signaling molecule, primarily through the activation of its cognate receptor, SUCNR1.

SUCNR1 (GPR91) Activation

SUCNR1 is a G-protein coupled receptor that is expressed in various tissues and cell types, including immune cells, kidney, liver, and adipose tissue.[3][15] The activation of SUCNR1 by succinate can trigger diverse downstream signaling cascades, depending on the cell type and the G-protein to which it couples (primarily Gi and Gq).[15]

-

Gi-Coupled Signaling: Activation of the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gq-Coupled Signaling: The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).

Downstream Effects of SUCNR1 Activation

The signaling initiated by succinate-SUCNR1 interaction has been linked to:

-

Inflammation and Immune Response: SUCNR1 signaling in immune cells can be either pro- or anti-inflammatory depending on the context and cell type. For instance, it can promote the activation and migration of dendritic cells.

-

Metabolic Regulation: In tissues like the liver and adipose tissue, succinate signaling can influence metabolic processes.

-

Blood Pressure Regulation: SUCNR1 activation in the kidney has been shown to stimulate renin release, which can impact blood pressure.[16]

Putative Integrated Mechanism of Action of this compound

Based on the individual roles of its components, the mechanism of action of this compound can be conceptualized as a multi-target engagement.

-

Dissociation and Cellular Uptake: Following administration, this compound is presumed to dissociate into zinc and succinate ions, which are then absorbed and transported into cells.

-

Dual Signaling Initiation:

-

Intracellular Zinc: Once inside the cell, zinc exerts its effects on various signaling pathways, most notably inhibiting NF-κB activation and providing antioxidant effects.

-

Extracellular Succinate: Succinate in the extracellular space can activate SUCNR1 on the cell surface, initiating G-protein coupled signaling cascades.

-

-

Combined Effect on Inflammatory Response: The anti-inflammatory actions of zinc (via NF-κB inhibition) may be complemented or modulated by the context-dependent signaling of succinate through SUCNR1. This dual action could potentially lead to a more nuanced regulation of the immune response than either component alone.

Data Presentation

The following tables summarize quantitative data on the effects of zinc and succinate from various studies.

Table 1: Quantitative Effects of Zinc on Inflammatory Markers

| Parameter | Cell Type/Model | Zinc Concentration/Dose | Effect | Reference |

| NF-κB Activation | Human Prostate Cancer Cells (DU-145, PC-3) | Physiological levels | Inhibition of TNF-α-mediated activation | [11] |

| TNF-α mRNA Expression | - | - | Decreased with zinc supplementation | [12] |

| IL-1β mRNA Expression | - | - | Decreased with zinc supplementation | [12] |

| IL-6 Production | Elderly subjects | 45 mg/day | Decreased plasma levels | [1] |

Table 2: Quantitative Data for Succinate-Mediated SUCNR1 (GPR91) Activation

| Parameter | Assay System | Agonist | EC₅₀ | Reference |

| Renin Release | Microperfused Juxtaglomerular Apparatus | Succinate | 350 µM | [16] |

| IP₃ Turnover | GPR91 transfected HEK-293 cells | Succinate | 17 µM | [17] |

| cAMP Inhibition | - | cis-epoxysuccinic acid | 2.7 µM | [18] |

| cAMP Inhibition | - | Succinate | 29 µM | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanism of action of this compound.

Protocol 1: Quantification of Cytokine Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

Objective: To determine the effect of this compound on the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Materials:

-

Cell line of interest (e.g., macrophages like RAW 264.7)

-

Cell culture medium and supplements

-

This compound

-

Lipopolysaccharide (LPS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a duration known to induce cytokine expression (e.g., 4-6 hours). Include appropriate controls (untreated, this compound only, LPS only).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).

-

-

cDNA Synthesis:

-

Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.[19]

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and cDNA template.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[20][21][22]

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Protocol 2: NF-κB Activation Assay (Nuclear Translocation)

Objective: To assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cell line of interest

-

This compound

-

TNF-α or LPS (as an NF-κB activator)

-

Nuclear and cytoplasmic extraction kit

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies against NF-κB p65 and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Treat cells with this compound and/or an NF-κB activator as described in Protocol 1.

-

-

Cell Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.[23]

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic extracts.

-

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against NF-κB p65.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[24]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Analyze the relative amount of NF-κB p65 in the nuclear fraction compared to the cytoplasmic fraction across different treatment groups.[25]

-

Protocol 3: Mitochondrial Respiration Assay

Objective: To evaluate the impact of this compound on mitochondrial oxygen consumption rate (OCR).

Materials:

-

Cells or isolated mitochondria

-

This compound

-

Mitochondrial respiration assay kit (e.g., Seahorse XF Cell Mito Stress Test)

-

Substrates and inhibitors of the electron transport chain (e.g., pyruvate, glutamate, succinate, oligomycin, FCCP, rotenone, antimycin A)

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Procedure:

-

Cell Plating:

-

Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

-

Treatment:

-

Treat the cells with this compound for the desired duration.

-

-

Assay Preparation:

-

Replace the culture medium with the assay medium and incubate the plate in a CO₂-free incubator.

-

Prepare the injection ports of the sensor cartridge with the mitochondrial inhibitors and substrates.

-

-

Measurement of OCR:

-

Data Analysis:

-

Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare these parameters between control and this compound-treated cells.

-

Mandatory Visualizations

Caption: Putative signaling pathways of this compound.

Caption: Experimental workflow for RT-qPCR.

Caption: Logical relationship of zinc's anti-inflammatory action.

Conclusion

The mechanism of action of this compound is best understood as a dual-component system, where the independent and well-characterized actions of zinc and succinate converge to modulate key cellular processes, particularly in the realms of immunity and metabolism. While zinc primarily exerts its effects intracellularly through the regulation of enzymatic activity and transcription factors like NF-κB, succinate acts as an extracellular signaling molecule via the SUCNR1 receptor. The favorable bioavailability of organic zinc salts suggests that this compound could be an effective means of delivering both of these bioactive molecules. Future research should focus on investigating the potential for synergistic interactions between zinc and succinate signaling pathways and on direct comparative studies of this compound with other zinc salts to fully elucidate its therapeutic potential.

References

- 1. Zinc in Human Health: Effect of Zinc on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple impacts of zinc on immune function [instituteofmineralresearch.org]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. SUCNR1 - Wikipedia [en.wikipedia.org]

- 5. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review | MDPI [mdpi.com]

- 6. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary zinc supplementation inhibits NFkappaB activation and protects against chemically induced diabetes in CD1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diverse effects of zinc on NF-kappaB and AP-1 transcription factors: implications for prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Activation of the succinate receptor GPR91 in macula densa cells causes renin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Profiling of zinc altered gene expression in human prostate normal versus cancer cells: a time course study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a multiplex quantitative PCR assay for the analysis of human cytokine gene expression in influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 24. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]

- 27. agilent.com [agilent.com]

- 28. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and History of Zinc Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and historical context of zinc succinate (B1194679). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science.

Introduction: A Historical Perspective

While the broader history of organozinc chemistry dates back to 1849 with the synthesis of diethylzinc (B1219324) by Edward Frankland, the specific timeline for the discovery and synthesis of zinc succinate is less defined in early literature.[1] The use of zinc compounds in organic synthesis became more widespread over the following decades, with significant contributions from chemists like Aleksandr Zaitsev and Sergei Reformatskii.[1] However, detailed studies and characterization of simple zinc carboxylates like this compound appear more prominently in later scientific literature, driven by an interest in coordination polymers, nonlinear optical materials, and their potential biomedical applications.

Early methods for producing metallic salts of dicarboxylic acids often involved straightforward precipitation reactions. The synthesis of this compound has evolved to include more controlled methods aimed at producing high-quality crystals and materials with specific properties. Modern research continues to explore its potential, including its use as a precursor for zinc oxide nanoparticles and in the development of novel coordination polymers.[2][3]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported in the literature. The most common approaches involve the reaction of a soluble zinc salt with succinic acid or a soluble succinate salt in an aqueous solution, leading to the precipitation of this compound. Another established method is the slow evaporation technique, which is particularly useful for growing single crystals.

A prevalent method for synthesizing this compound involves the reaction of a zinc source with succinic acid in an aqueous medium. A notable example is the synthesis from zinc carbonate hydroxide (B78521) hydrate (B1144303) and succinic acid.

Experimental Protocol:

-

Reactant Preparation: Dissolve 0.483 g (1.41 mmol) of Zn₃(OH)₄CO₃·H₂O and 0.5 g (4.23 mmol) of succinic acid (C₄H₆O₄) in 50 mL of deionized water.[4]

-

Reaction: Stir the solution at room temperature to ensure complete dissolution and reaction.

-

Crystallization: Allow the solution to undergo slow evaporation at room temperature.[4]

-

Isolation: Collect the resulting crystals by filtration.

-

Drying: Dry the isolated crystals under ambient conditions.

This method is employed to obtain larger, high-quality single crystals of this compound, which are essential for crystallographic studies and for evaluating properties like nonlinear optics.

Experimental Protocol:

-

Saturated Solution Preparation: Prepare a saturated aqueous solution of this compound at an elevated temperature to increase solubility.

-

Controlled Evaporation: Place the solution in a controlled environment where the solvent can evaporate slowly over an extended period.

-

Crystal Growth: As the solvent evaporates, the concentration of the solute will exceed the saturation point at that temperature, leading to the formation and growth of single crystals. Bulk single crystals with dimensions of 7 mm × 8 mm × 2 mm have been grown using this technique.[4]

-

Harvesting: Carefully remove the grown crystals from the solution.

Structural and Physicochemical Characterization

The synthesized this compound is typically characterized using a variety of analytical techniques to determine its structure, purity, and physical properties.

X-ray diffraction (XRD) is a fundamental technique for elucidating the crystal structure of this compound. The compound crystallizes in the monoclinic space group C2.[4]

Table 1: Crystallographic Data for this compound [4]

| Parameter | Value |

| Molecular Formula | Zn(C₄H₄O₄) |

| Space Group | C2 |

| a | 0.7579(1) nm |

| b | 0.5976(1) nm |

| c | 0.6265(1) nm |

| β | 108.45(1)° |

| V | 0.26917(7) nm³ |

| Z | 2 |

| Dₓ | 2.239 g/cm³ |

In the crystal structure, each zinc atom is tetrahedrally coordinated by four oxygen atoms from four different succinate anions. Each succinate anion, in turn, bridges four zinc atoms, creating a three-dimensional network.[4]

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound and to confirm the coordination of the carboxylate groups to the zinc ion. The FT-IR spectrum of this compound shows characteristic absorption bands for the carboxylate groups.

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a sample by mixing a small amount of this compound with potassium bromide (KBr) and pressing it into a pellet.

-

Data Acquisition: Record the FT-IR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

Spectral Interpretation: Analyze the positions and intensities of the absorption bands to identify the vibrational modes of the molecule. The asymmetric and symmetric stretching vibrations of the COO⁻ groups are key indicators of coordination.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition of this compound.

Table 2: Thermal Stability of this compound

| Analysis | Observation | Reference |

| Thermal Stability | Stable up to 420°C | [4] |

| Decomposition Product | Zinc oxide (ZnO) | [2] |

Experimental Protocol for Thermal Analysis:

-

Sample Preparation: Place a small, accurately weighed sample of this compound into an alumina (B75360) crucible.

-

TGA/DTA Measurement: Heat the sample in a TGA/DTA instrument from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).

-

Data Analysis: Analyze the resulting TGA curve (weight loss vs. temperature) and DTA curve (temperature difference vs. temperature) to determine the decomposition temperatures and characterize the thermal events.

Visualizing Synthesis and Structure

The following diagram illustrates the general workflow for the aqueous solution precipitation synthesis of this compound.

Caption: Generalized workflow for the aqueous synthesis of this compound.

The following diagram illustrates the tetrahedral coordination of the zinc ion in the this compound crystal structure.

Caption: Tetrahedral coordination of the zinc ion by four oxygen atoms from four separate succinate anions.

Conclusion

The synthesis of this compound is well-established through methods such as aqueous solution precipitation and slow evaporation, yielding a material with a stable, three-dimensional crystalline network. Its characterization through techniques like X-ray diffraction, FT-IR spectroscopy, and thermal analysis provides a comprehensive understanding of its structural and physical properties. This guide serves as a foundational resource for researchers, offering detailed protocols and data to support further investigation and application of this compound in various scientific and industrial fields.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Zinc Succinate (B1194679) Coordination Polymer Chemistry

This guide provides a comprehensive overview of the synthesis, structure, properties, and potential applications of zinc succinate coordination polymers. The information is tailored for professionals in research and drug development, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound Coordination Polymers

This compound coordination polymers are a class of metal-organic frameworks (MOFs) or coordination networks constructed from zinc ions and succinate anions acting as organic linkers. These materials have garnered significant interest due to their structural diversity, biocompatibility, and potential applications in areas such as drug delivery, catalysis, and sensing. The flexibility of the succinate ligand, with its various possible coordination modes, gives rise to a rich variety of network topologies, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The biocompatibility of both zinc, an essential trace element in the human body, and succinate, a key intermediate in the citric acid cycle, makes these polymers particularly attractive for biomedical applications.

Synthesis and Structural Diversity

The synthesis of this compound coordination polymers is typically achieved through self-assembly processes in solution, often under hydrothermal or solvothermal conditions. The final structure is highly dependent on factors such as the solvent system, temperature, pH, and the presence of auxiliary ligands.

Common Synthetic Approaches

-

Hydrothermal/Solvothermal Synthesis: This is the most common method, involving the reaction of a zinc salt (e.g., zinc nitrate (B79036), zinc acetate) with succinic acid in a sealed vessel at elevated temperatures. The choice of solvent (water, ethanol (B145695), dimethylformamide, etc.) can significantly influence the resulting crystal structure.

-

Slow Evaporation: This method involves dissolving the zinc salt and succinic acid in a suitable solvent and allowing the solvent to evaporate slowly at room temperature. This can lead to the formation of high-quality single crystals suitable for X-ray diffraction studies.

The structural diversity arises from the different coordination modes of the carboxylate groups of the succinate ligand and the coordination geometry of the zinc ion, which is typically tetrahedral or octahedral.

Quantitative Data

The following tables summarize key quantitative data for representative this compound coordination polymers.

Crystallographic Data

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| catena-Poly[[diaquazinc(II)]-μ-succinato] | C₄H₈O₆Zn | Monoclinic | P2₁/c | 6.136(2) | 7.561(1) | 7.788(2) | 94.79(2) | CCDC 1135594 |

| Poly[diaquazinc(II)-μ-succinato] | (C₄H₈O₆Zn)n | Monoclinic | P2₁/c | 6.1357(12) | 7.560(2) | 7.788(2) | 94.79(3) | CCDC 632378 |

| 3D this compound Framework | Zn₂(C₄H₄O₄)(OH)₂ | Orthorhombic | Pccn | 10.375(2) | 10.375(2) | 9.596(3) | 90 | CCDC 265357 |

Thermal Stability Data

| Compound | Decomposition Temperature (°C) | Experimental Conditions | Key Observations |

| catena-Poly[[diaquazinc(II)]-μ-succinato] | ~100 - 150 (water loss) | TGA under N₂ atmosphere | Initial weight loss corresponds to the removal of coordinated water molecules. |

| > 300 (framework collapse) | The organic linker and framework decompose at higher temperatures. |

Experimental Protocols

Synthesis of a 2D this compound Coordination Polymer

This protocol is adapted from typical hydrothermal synthesis methods reported in the literature.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Succinic acid (C₄H₆O₄)

-

Deionized water

-

Ethanol

-

25 mL Teflon-lined stainless steel autoclave

Procedure:

-

In a 50 mL beaker, dissolve 1 mmol of zinc nitrate hexahydrate in 10 mL of deionized water.

-

In a separate 50 mL beaker, dissolve 1 mmol of succinic acid in 10 mL of ethanol.

-

Slowly add the zinc nitrate solution to the succinic acid solution while stirring continuously.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 150 °C for 48 hours.

-

After 48 hours, allow the autoclave to cool slowly to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the product with deionized water and ethanol to remove any unreacted reagents.

-

Dry the final product in an oven at 60 °C for 12 hours.

Characterization Methods

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample, PXRD patterns are typically recorded on a diffractometer using Cu Kα radiation. The experimental pattern is then compared with the simulated pattern from single-crystal X-ray diffraction data.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the coordination polymer, TGA is performed by heating the sample under a nitrogen atmosphere from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

Visualizations

Conceptual Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound coordination polymers.

Coordination Environment of Zinc in a Succinate Polymer

Caption: A simplified representation of a possible octahedral coordination environment for a zinc ion.

Applications in Drug Development

The inherent properties of this compound coordination polymers make them promising candidates for drug delivery systems.

-

Biocompatibility: Both zinc and succinate are endogenous, minimizing concerns of toxicity.

-

Biodegradability: The coordination bonds can be labile under physiological conditions (e.g., changes in pH), allowing for the gradual breakdown of the framework and release of a loaded therapeutic agent.

-

Porosity: The porous nature of some this compound frameworks allows for the encapsulation of drug molecules.

Mechanism of Drug Loading and Release

Drug loading is typically achieved by soaking the coordination polymer in a concentrated solution of the drug. The drug molecules diffuse into the pores of the framework. Release is often triggered by a change in pH. For instance, in the slightly acidic environment of tumor tissues or within endosomes, the coordination bonds between zinc and succinate can be cleaved, leading to the disassembly of the framework and the release of the encapsulated drug.

Logical Relationship for pH-Responsive Drug Release

Caption: Logical flow of pH-triggered drug release from a this compound coordination polymer.

Conclusion and Future Perspectives

This compound coordination polymers represent a versatile class of materials with significant potential, particularly in the field of drug delivery. Their straightforward synthesis, structural tunability, and inherent biocompatibility are key advantages. Future research will likely focus on the synthesis of novel structures with controlled pore sizes and functionalities to enhance drug loading capacity and specificity. Furthermore, in-depth in vivo studies are necessary to fully evaluate their therapeutic efficacy and safety profiles for clinical translation. The continued exploration of this area of coordination chemistry holds great promise for the development of next-generation drug delivery platforms.

An In-depth Technical Guide to the Physicochemical Properties of Zinc Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc succinate (B1194679), the zinc salt of succinic acid, is a chemical compound with emerging interest in various scientific and industrial fields, including pharmaceuticals, material science, and nutrition. Its properties are derived from the interplay between the essential mineral zinc and succinate, a key intermediate in the citric acid cycle. This technical guide provides a comprehensive overview of the core physical and chemical properties of zinc succinate, complete with experimental protocols and data presented for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄O₄Zn | [1] |

| Molecular Weight | 181.5 g/mol | [1] |

| Appearance | White crystalline solid | |

| Crystal System | Monoclinic | [2] |

| Space Group | C2 | [2] |

| Solubility in Water | Sparingly soluble. One study reports 0.770 g/L, though with internal inconsistency. Another indicates it is the most soluble among zinc citrate (B86180) and oxalate. | [3][4] |

| Melting Point | Decomposes before melting. | |

| Thermal Decomposition | Stable up to approximately 375-420°C.[2][5] | [2][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of this compound

Objective: To synthesize crystalline this compound.

Method 1: Slow Evaporation from Aqueous Solution

-

Materials: Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), Succinic acid (C₄H₆O₄), Deionized water.

-

Procedure:

-

Prepare separate aqueous solutions of zinc nitrate hexahydrate and succinic acid.

-

Mix the solutions in a stoichiometric ratio.

-

Allow the resulting solution to slowly evaporate at room temperature.

-

Collect the formed crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

-

Method 2: Reaction with Basic Zinc Carbonate

-

Materials: Basic zinc carbonate (Zn₅(CO₃)₂(OH)₆), Succinic acid (C₄H₆O₄), Deionized water.

-

Procedure:

-

Suspend basic zinc carbonate in deionized water.

-

Add a stoichiometric amount of succinic acid to the suspension.

-

Heat the mixture to boiling with stirring until the reaction is complete (effervescence ceases).

-

Filter the hot solution to remove any unreacted starting material.

-

Allow the filtrate to cool and crystallize.

-

Collect the crystals by filtration, wash with cold deionized water, and dry.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

-

Materials: this compound, Solvent of interest (e.g., water, ethanol, DMSO), Analytical balance, Volumetric flasks, Centrifuge, Thermostatically controlled shaker.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Allow the suspension to settle, then centrifuge to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of zinc in the supernatant using a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

-

Calculate the solubility in g/100 mL.

-

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Spectroscopic Analysis

Objective: To identify the functional groups present in this compound.

-

Instrumentation: FT-IR spectrometer with an ATR accessory or KBr press.

-

Procedure (ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Table 2: Tentative FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 (broad) | O-H stretching of adsorbed water | [6] |

| ~2950 | C-H stretching of the methylene (B1212753) groups | [6] |

| ~1550 | Asymmetric COO⁻ stretching | [6] |

| ~1400 | Symmetric COO⁻ stretching | [6] |

Objective: To characterize the proton and carbon environments in this compound. (Note: Due to the nature of the salt, obtaining high-resolution NMR spectra in common deuterated solvents can be challenging.)

-

Instrumentation: NMR spectrometer.

-

Procedure (¹H and ¹³C NMR):

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O). If solubility is low, specialized techniques may be required.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum would show a singlet for the four equivalent methylene protons, and the ¹³C NMR would show signals for the carboxylate and methylene carbons.[2][7][8][9][10][11]

-

Crystal Structure

This compound crystallizes in a monoclinic system with the space group C2.[2] The crystal structure consists of zinc ions coordinated to the carboxylate groups of the succinate anions, forming a three-dimensional network.

Biological Significance (Conceptual)

While there is no direct evidence of this compound acting as a unique signaling molecule, its constituent parts, zinc and succinate, play significant roles in biological signaling.

-

Zinc: A crucial signaling ion involved in numerous cellular processes, including neurotransmission, gene expression, and apoptosis.[12][13]

-